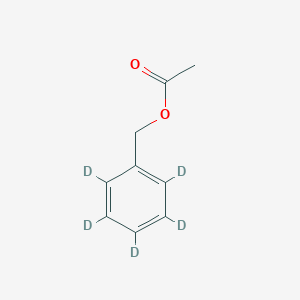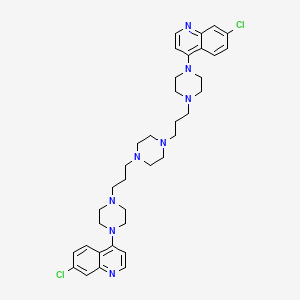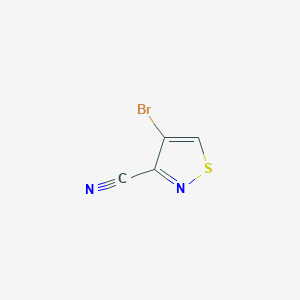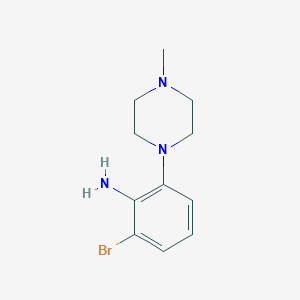
2-Bromo-6-(4-methylpiperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16BrN3 and a molecular weight of 270.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(4-methylpiperazin-1-yl)aniline is 1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7,13H2,1H3 . This indicates that the molecule consists of a bromine atom and a methylpiperazine group attached to an aniline ring.Physical And Chemical Properties Analysis
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- 2-Bromo-6-(4-methylpiperazin-1-yl)aniline was used in the synthesis of various compounds, demonstrating its utility in chemical reactions. For instance, Mishriky and Moustafa (2013) described its use in synthesizing 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting its role in nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
Spectroscopic Investigation :
- The compound's vibrational properties have been studied using spectroscopy. Ramalingam et al. (2010) conducted FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methyl aniline (a related compound), which provides insights into the effects of substituents like bromine and methyl groups on molecular vibrations (Ramalingam et al., 2010).
Schiff Bases Formation and Potentiometric Studies :
- Schiff bases derived from 2-Bromo-6-(4-methylpiperazin-1-yl)aniline have been synthesized and characterized. Upadhyay et al. (2020) discussed their antimicrobial activity and potentiometric studies with various metal ions, showing the compound's relevance in biological applications (Upadhyay et al., 2020).
Synthesis of Quinolines :
- It was involved in the Knorr synthesis of quinoline derivatives. Wlodarczyk et al. (2011) used it in preparing 6-bromo-quinolin-2(1H)-one, showcasing its importance in synthesizing heterocyclic compounds, which have various pharmaceutical applications (Wlodarczyk et al., 2011).
Structural and Vibrational Properties Analysis :
- Wu et al. (2021) investigated the crystal structure and vibrational properties of N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound related to 2-Bromo-6-(4-methylpiperazin-1-yl)aniline. Their work involved DFT calculations and spectroscopic data, highlighting the compound's utility in understanding molecular properties (Wu et al., 2021).
Benzimidazoles Synthesis :
- Menteşe et al. (2015) synthesized a series of benzimidazoles starting from a derivative of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline, indicating its role in creating compounds with potential biological activity (Menteşe et al., 2015).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-bromo-6-(4-methylpiperazin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTVODDWBSWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-methylpiperazin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

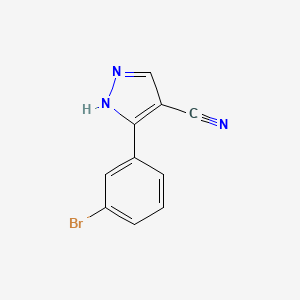
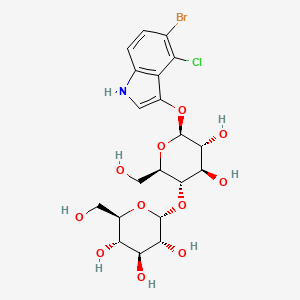
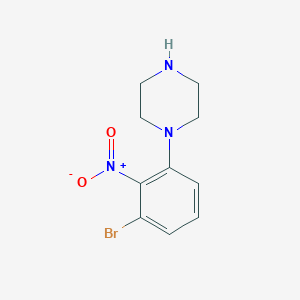
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
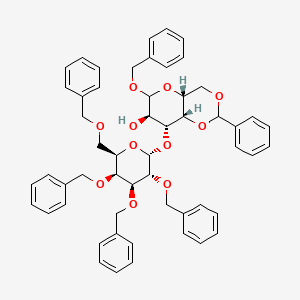
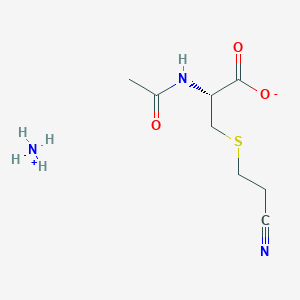
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)
